N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide, also known as CL-387,785 or EKI-785, is a synthetic compound extensively utilized in scientific research. [, ] It belongs to the class of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, specifically targeting ErbB family receptors, which are known to play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction. [, , , , , , , , ] Unlike reversible inhibitors, CL-387,785 forms a covalent bond with the EGFR, resulting in prolonged inhibition of the receptor's activity. [, ]
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide functions as an irreversible inhibitor of EGFR tyrosine kinase, primarily targeting the ErbB family receptors. [, , , , , , , , ] It binds to the ATP-binding cleft of EGFR and forms a covalent bond with Cys 773, resulting in prolonged inhibition of the receptor's activity. [, ] This covalent binding allows CL-387,785 to overcome resistance caused by mutations that increase the ATP affinity of EGFR, like the T790M mutation.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2